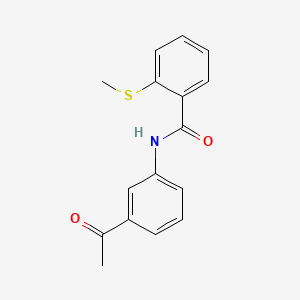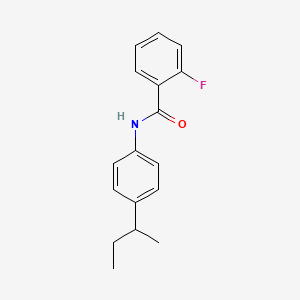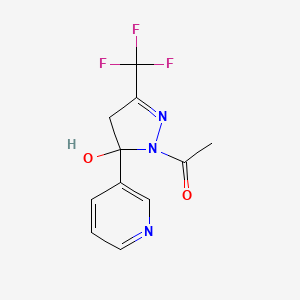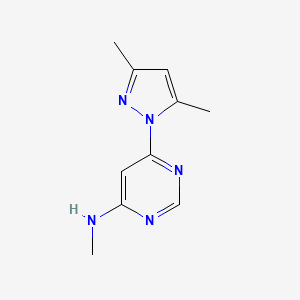![molecular formula C13H13N3O5S B4956202 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B4956202.png)
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been extensively studied for its broad-spectrum antimicrobial activity. It was first synthesized in 1954 and has since been used as a veterinary drug to treat bacterial and protozoal infections in animals. In recent years, there has been increasing interest in the potential therapeutic applications of Furazolidone in humans.
作用機序
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide exerts its antimicrobial activity by inhibiting the activity of bacterial and protozoal enzymes involved in energy metabolism. Specifically, it inhibits the activity of nitroreductase enzymes, which are required for the reduction of nitro compounds to their corresponding amino derivatives. This inhibition leads to the accumulation of toxic intermediates, which ultimately leads to the death of the pathogen.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on both bacterial and mammalian cells. It has been shown to inhibit the synthesis of DNA, RNA, and protein in bacteria, as well as to disrupt the integrity of bacterial cell membranes. In mammalian cells, this compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
One of the major advantages of 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacterial and protozoal pathogens, making it a valuable tool in the laboratory for studying the mechanisms of pathogenesis and for developing new antimicrobial agents. However, one limitation of this compound is its potential toxicity to mammalian cells, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide. One area of interest is the development of new derivatives of this compound with enhanced antimicrobial activity and reduced toxicity. Another area of interest is the use of this compound in combination with other antimicrobial agents to improve the efficacy of treatment against multidrug-resistant pathogens. Finally, there is growing interest in the potential therapeutic applications of this compound in humans, particularly for the treatment of infectious diseases and certain types of cancer.
合成法
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide can be synthesized through a multistep process that involves the condensation of 5-nitro-2-furaldehyde with 3,4-dimethylaniline in the presence of sulfuric acid to form 3,4-dimethyl-N-(5-nitro-2-furyl)methylene)aniline. This intermediate is then treated with sodium hydroxide and benzenesulfonyl chloride to yield this compound.
科学的研究の応用
3,4-dimethyl-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide has been extensively studied for its antimicrobial activity against a wide range of bacterial and protozoal pathogens. It has been shown to inhibit the growth of Escherichia coli, Salmonella typhi, Shigella flexneri, and Vibrio cholerae, among others. This compound has also been shown to be effective against protozoal parasites such as Giardia lamblia and Entamoeba histolytica.
特性
IUPAC Name |
3,4-dimethyl-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S/c1-9-3-5-12(7-10(9)2)22(19,20)15-14-8-11-4-6-13(21-11)16(17)18/h3-8,15H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZDGEOIKJHCPF-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)

![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)

![N-{3,5-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-yl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4956182.png)
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)

![1-{1-[3-(methylthio)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4956199.png)
![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4956200.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)

![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
